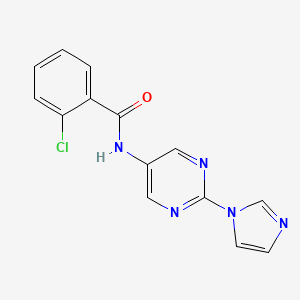

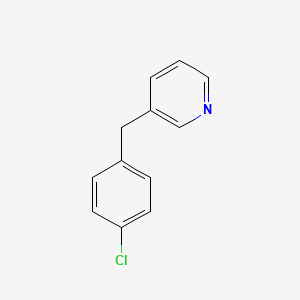

![molecular formula C14H8BrN5 B2494164 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline CAS No. 64820-62-8](/img/structure/B2494164.png)

7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C14H8BrN5 and its molecular weight is 326.157. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, the synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells demonstrated notable cytotoxic effects, with certain derivatives exhibiting comparable cytotoxicity to established chemotherapy drugs like Melphalan (Mphahlele, Gildenhuys, & Parbhoo, 2017). Additionally, other studies have synthesized and evaluated novel anticancer agents, such as 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, for their in vitro anticancer activity, identifying compounds with significant inhibitory effects on various cancer cell lines including lung, ovarian, prostate, and breast cancer (Kovalenko et al., 2012).

Molecular Docking and Drug-Likeness Prediction

This compound derivatives have also been studied for their drug-likeness and potential antimicrobial activity. Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines to ribosomal 50S protein L2P and penicillin-binding protein 2X (PBP 2X) revealed promising affinities, suggesting their potential as antimicrobial agents (Antypenko et al., 2022) (Antypenko et al., 2022).

Synthesis Methods and Chemical Transformations

Significant research has focused on the synthesis and chemical transformation of this compound derivatives. Methods have been developed for synthesizing derivatives of tetrahydrotetrazolo[5,1-b]quinazolines and 5-phenyl-[1,2,3]triazolo[1,5-c]quinazolines, highlighting novel approaches for creating these compounds with potential biological activities (Sidorenko & Orlov, 2008) (Jia et al., 2015).

DNA Interaction and Antimicrobial Activity

Studies on 2-phenylpyrazolo[1,5-c]quinazoline, a related compound, have shown interactions with DNA, providing insights into the potential medicinal applications of similar quinazoline derivatives. These interactions, primarily through hydrophobic forces and minor groove binding, suggest a potential for drug development in the field of medicinal and pharmaceutical chemistry (Song et al., 2014). Furthermore, imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazoline derivatives have shown potent antibacterial activities against various bacteria, indicating the broad spectrum of biological applications of these compounds (Nasr, Gineinah, & El-Bendary, 2003).

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline are chromatin-associated proteins in histones . Quinazoline derivatives, including this compound, have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, a process that is vital for gene expression and DNA repair.

Mode of Action

This compound interacts with its targets, G9a and GLP, by binding to their active sites and inhibiting their function . This inhibition disrupts the methylation process of histones, leading to changes in gene expression. The compound’s interaction with its targets can also affect other cellular processes that rely on histone methylation.

Biochemical Pathways

The inhibition of G9a and GLP by this compound affects the histone methylation pathway . Histone methylation is a key process in the regulation of gene expression. When this pathway is disrupted, it can lead to changes in the expression of genes and the downstream effects of these changes can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

The physicochemical properties of the compound can be estimated using quantitative structure-property relationship (qspr) and artificial neural network (ann) models . These properties can impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. By inhibiting histone methylation, the compound can alter gene expression profiles, which can lead to changes in cellular behavior. For example, in cancer cells, these changes could potentially slow down cell growth or induce cell death .

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-5-phenyltetrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIEJDTPXOWBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2494103.png)